Fuvinazole
Description
Fuvinazole (chemical name: trans-5-acetylamino-3-[2-(5-nitro-2-furyl)-vinyl]-1,2,4-oxadiazole) is a nitrofuranvinyloxadiazole derivative first synthesized in the 1980s as a novel antischistosomal agent . Its development aimed to address limitations of existing therapies for Schistosoma japonicum, a parasitic infection prevalent in Asia. The compound’s structure features a nitro-furan moiety linked via a vinyl bridge to a 1,2,4-oxadiazole ring substituted with an acetylated amino group at position 4. This configuration is critical for its antiparasitic activity, as structural modifications, such as removing the vinyl bridge, drastically reduce potency .
Preclinical studies in murine models demonstrated this compound’s ability to induce schistosomulae degeneration through tegumental damage and intestinal tube dilation, with efficacy comparable to niridazole but distinct from artemether’s mechanisms . Its synthesis involves β-(5-nitro-furyl) acrylamide oxime as a starting material, enabling the generation of derivatives for structure-activity relationship (SAR) optimization .
Properties
CAS No. |
22508-01-6 |
|---|---|
Molecular Formula |
C10H8N4O5 |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
N-[3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl]acetamide |
InChI |
InChI=1S/C10H8N4O5/c1-6(15)11-10-12-8(13-19-10)4-2-7-3-5-9(18-7)14(16)17/h2-5H,1H3,(H,11,12,13,15)/b4-2+ |
InChI Key |
OOXMVRVXLWBJKF-DUXPYHPUSA-N |
SMILES |
CC(=O)NC1=NC(=NO1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
CC(=O)NC1=NC(=NO1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NC(=NO1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Other CAS No. |
34457-18-6 |
Synonyms |
fuvinazole N-(3-(2-(5-nitro-2-furyl)vinyl- 1,2,4-oxadiazol-5-yl))acetamide NFVO S 72055 S-72055 S72055 S72055, (E) isomer trans-5-acetylamino-3-(2-(5-nitro-2-furyl)vinyl)- 1,2,4-oxadiazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Modifications and Bioactivity of this compound Analogs
| Modification Site | Substituent | Activity Against Schistosomiasis | Reference |
|---|---|---|---|
| 5-Position (Oxadiazole) | Acylamino/Alkylaminomethyl | Active (Prophylactic) | |
| Vinyl Bridge | Removed (Desvinyl) | Inactive |
Comparison with Therapeutic Alternatives
This compound’s efficacy and safety were compared to artemether and niridazole in murine schistosomiasis models:
Table 2: Comparative Efficacy and Toxicity of Antischistosomal Agents
- Mechanistic Differences :
- Artemether : Targets schistosomulae via free radical-mediated damage, causing parenchymal tissue vacuolation .
- Niridazole : Induces oxidative stress in parasites but correlates with high hepatotoxicity (90% necrosis) .
- This compound : Combines nitro-furan metabolic disruption with tegumental damage, offering moderate liver toxicity (30% necrosis) .
Key Advantages and Limitations
- Advantages :
- Limitations: Variable early-stage efficacy (7% degeneration on day 8) compared to artemether . Limited clinical data beyond preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
